molecular formula C9H6N2O2S B3018450 2-(4-Nitrophenyl)thiazole CAS No. 3704-41-4

2-(4-Nitrophenyl)thiazole

Cat. No. B3018450
CAS RN: 3704-41-4
M. Wt: 206.22
InChI Key: LGDOGDJADXLHLA-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)thiazole is a compound that belongs to the thiazole family, characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. The presence of a nitro group attached to the phenyl ring at the 4-position introduces electron-withdrawing properties, which can significantly affect the molecule's reactivity and physical properties.

Synthesis Analysis

The synthesis of 2-(4-Nitrophenyl)thiazole derivatives can be achieved through various methods. For instance, the reaction of 4-Nitroacetophenone with thiourea and iodine can lead to the formation of 2-amino-4-p-nitrophenyl thiazole, as discussed in a study where the optimal synthetic conditions were determined through orthogonal experiments . Another example is the synthesis of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which involves linking different (un)substituted (hetero)aromatic substituents to the hydrazone nucleus .

Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)thiazole and its derivatives has been extensively studied. X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations have been used to investigate the solid-state structure of related compounds, revealing triclinic space groups and providing insights into intermolecular interactions through Hirshfeld surface analysis . The crystal structure of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole has been described, showing dihedral angles between the thiazole ring and the substituted phenyl rings, stabilized by intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of 2-(4-Nitrophenyl)thiazole derivatives can lead to various chemical transformations. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form different heterocyclic compounds . Additionally, the presence of a nitro group can influence the photophysical properties of thiazole-based push–pull fluorophores, as demonstrated by the unexpected high quantum yields of fluorescence despite the nitro group's potential quenching effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Nitrophenyl)thiazole derivatives are influenced by the presence of the nitro group and the overall molecular structure. The photophysical properties, such as UV/Vis absorption and fluorescence emission spectra, have been studied, and quantum chemical calculations have helped to explain the observed experimental results . The crystal structures of these compounds often reveal various intermolecular interactions, such as hydrogen bonding, which can affect their stability and solid-state packing .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2-Amino-4-p-nitrophenyl thiazole is synthesized using 4-Nitroacetophenone and thiourea reacting with iodine, with its structure confirmed through elemental analysis, IR, and 1H NMR. Optimum synthetic conditions and reaction mechanisms are explored in these studies (Zeng Zhen-fan, 2014).

Applications in Material Science

  • Polyimide Synthesis : A novel thiazole-containing polyimide was prepared by polycondensation of 2-amino-5-(4-aminophenyl)-thiazole with 6FDA, demonstrating excellent solubility, film-forming capability, and high thermal resistance (Xin Zhao et al., 2007).

Biological Applications

  • Antimicrobial Activity : Certain phosphoramidate derivatives of 2-(benzo[d]thiazol-2-yl) phenyl-4-nitrophenyl show promising inhibition activity against bacterial strains and fungi, with significant minimum inhibitory concentrations (S. Reddy et al., 2018).
  • Anticancer and Anticandidal Agents : Thiazolyl hydrazone derivatives have shown effective anticandidal activity and potential as anticancer compounds, particularly against MCF-7 cancer cells, as evaluated through in vitro cytotoxic effects (M. Altıntop et al., 2014).

Photophysical Properties

  • Optical Applications : Certain derivatives of 4-hydroxy-1,3-thiazole-based push-pull-chromophores/fluorophores, including those with nitro groups, exhibit significant fluorescence quantum yields and are studied for their molecular structure–property relationships (S. H. Habenicht et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibitor Properties : 2,5-Disubstituted 1,3,4-thiadiazoles, including compounds with 4-nitrophenyl substituents, are investigated as corrosion inhibitors of mild steel, with their inhibition properties analyzed through AC impedance technique (F. Bentiss et al., 2007).

Safety And Hazards

When handling 2-(4-Nitrophenyl)thiazole, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Thiazole derivatives, including 2-(4-Nitrophenyl)thiazole, have shown promising biological activities and molecular interactions, and could be further optimized for drug development purposes . They are considered significant in medicinal chemistry due to their diverse therapeutic roles .

properties

IUPAC Name

2-(4-nitrophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDOGDJADXLHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)thiazole

Synthesis routes and methods I

Procedure details

A solution of 2-phenyl thiazole (200 mg, 1.24 mmol) in conc. sulphuric acid (0.5 ml) was cooled to 0° C. The nitrating mixture (made up of 0.5 ml of conc. nitric acid and 0.5 ml of conc. sulfuric acid) was added dropwise and stirred at 0° C. for 1 hr. The reaction was quenched with ice water and basified with sodium hydroxide solution. The resultant precipitate was filtered and washed with water. Purification by column chromatography over silica gel using EtOAc/pet ether gave 2-(4-nitrophenyl) thiazole (150 mg, 58.6%) as solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

As depicted in Scheme 24 below, anhydrous Co(OAc)2 (0.021 mmol, 5%) and SALEN (2,2′-(1,4-diiminobutane-1,4-diyl)diphenol, 0.041 mmol, 0.1 molequivalent) in 0.5 ml dry dioxane are placed in a flame-dried flask, and the mixture is stirred for 10 minutes at room temperature. A solution of thiazole (0.411 mmol) in 1 ml dry dioxane, anhydrous Cs2CO3 (0.493 mmol, 1.2 molequivalents) and CuI (0.822 mmol, 2 molequivalents) are thereafter added consecutively to the reaction mixture under argon. A solution of 4-nitrophenyl iodide (0.493 mmol, 1.2 molequivalents) in dry dioxane (0.5 ml) is then added dropwise and the resulting mixture is heated to 150° C. under argon, while monitoring the reaction progress by TLC. Once the reaction is completed (after about 10 hours), the resulting mixture is diluted with chloroform (20 ml) and filtered through a celite pad. The organic solvents are evaporated under reduced pressure and the crude product is purified by flash column chromatography, using a hexane:ethyl acetate mixture as eluent, to give pure 2-[4-nitrophenyl]thiazole.
[Compound]
Name
Co(OAc)2
Quantity
0.021 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.041 mmol
Type
reactant
Reaction Step Two
Quantity
0.411 mmol
Type
reactant
Reaction Step Three
Quantity
0.493 mmol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.822 mmol
Type
catalyst
Reaction Step Three
Quantity
0.493 mmol
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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